molecular formula C17H18N6 B12192737 Benzyl(2-pyrrolidinylpteridin-4-yl)amine

Benzyl(2-pyrrolidinylpteridin-4-yl)amine

Cat. No.: B12192737
M. Wt: 306.4 g/mol
InChI Key: UXIPVKOZRDOBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(2-pyrrolidinylpteridin-4-yl)amine is a heterocyclic organic compound featuring a pteridine core substituted with a pyrrolidine ring at position 2 and a benzylamine group at position 2. Pteridine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylpteridin-4-amine

InChI

InChI=1S/C17H18N6/c1-2-6-13(7-3-1)12-20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-4-5-11-23/h1-3,6-9H,4-5,10-12H2,(H,19,20,21,22)

InChI Key

UXIPVKOZRDOBGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-pyrrolidinylpteridin-4-yl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Deprotection of Benzyl Group

The benzyl group is a common amine-protecting group, and its removal can be achieved via:

Method Conditions Yield References
Acid Hydrolysis 4M HCl aqueous solution, RT, 2hHigh
TFA/DCM TFA (25% in DCM), RT, 2–12hHigh
ZnBr₂/TMSI ZnBr₂ (2–3 eq) or TMSI (1.2–1.5 eq), RTHigh

Reactivity of the Pteridine Core

The pteridine ring (a fused pyrimidine-pyrrole system) may undergo reactions typical of heteroaromatic compounds:

  • Electrophilic Substitution :
    Electron-deficient positions on the pteridine ring could react with nucleophiles, though steric hindrance from the pyrrolidinyl group may limit accessibility.

  • Stability Under Acidic/Basic Conditions :
    Deprotection methods (e.g., HCl or TFA) may require optimization to avoid ring degradation.

Interaction with Pyrrolidinyl Substituent

The pyrrolidinyl group (a five-membered amine ring) may participate in:

  • Alkylation/Coupling : Reactions at the secondary amine site (e.g., with alkyl halides or carbonyl compounds).

  • Redox Processes : Oxidative cleavage or hydrogenation, though this would likely disrupt the ring structure.

Comparison with Analogous Compounds

Data from similar compounds (e.g., N-benzyl-2-pyridin-4-ylquinazolin-4-amine and N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine ) suggest:

  • Synthetic Flexibility : Amide formation via triflic anhydride-mediated cyclization (as seen in dihydroquinazoline synthesis ).

  • Stability : Benzyl-protected amines are generally stable under mild conditions but require specific deprotection protocols .

Key Challenges

  • Ring Strain : The pteridine core may limit reactivity compared to simpler heterocycles.

  • Steric Effects : The bulky pyrrolidinyl substituent could hinder nucleophilic attack or electrophilic substitution.

Future Research Directions

  • Regioselective Functionalization : Investigating directed ortho-metallation or electrophilic substitution patterns.

  • Enzymatic Stability : Assessing susceptibility to proteolytic enzymes, given the amine and pyrrolidinyl groups.

Scientific Research Applications

Pharmaceutical Applications

Benzyl(2-pyrrolidinylpteridin-4-yl)amine has been investigated for its role as a potent inhibitor of specific biological pathways. Notably, it has shown promise in targeting the USP1/UAF1 deubiquitinase complex , which is implicated in cancer progression. Research indicates that this compound may serve as a molecular target for anticancer therapies, providing a new avenue for drug development against various cancers .

Table 1: Summary of Pharmaceutical Applications

Application AreaDescriptionRelevant Studies
Cancer TherapyInhibition of USP1/UAF1 complex
Neurological DisordersPotential in treating conditions like epilepsy
Diabetes ManagementAgonistic activity at PPARα and PPARγ receptors

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

  • Study on Anticancer Activity : A study demonstrated that derivatives of this compound could significantly inhibit tumor growth in xenograft models by targeting the aforementioned deubiquitinase complex .
  • Diabetes Research : Another investigation revealed that certain derivatives improved glucose metabolism and reduced triglyceride levels in diabetic animal models, suggesting potential for managing type 2 diabetes .

Potential in Drug Discovery

The versatility of this compound makes it an attractive scaffold for drug discovery. Its ability to modify biological pathways involved in critical diseases positions it as a candidate for further development.

Mechanism of Action

The mechanism of action of Benzyl(2-pyrrolidinylpteridin-4-yl)amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing its normal function. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

a) [Benzyl(2-pyridylmethylidene)amine]-dichloridomercury(II)
  • Structure : Features a benzylamine group conjugated to a pyridylmethylidene scaffold, coordinated to mercury(II) via nitrogen and chlorine ligands.
  • Key Differences : Unlike the pteridine core in the target compound, this analogue uses a pyridine ring. The mercury coordination introduces metallic character, making it suitable for applications in luminescent materials and sensors .
  • Applications : Demonstrated luminescence at 426 nm (quantum yield: 2.9%) due to π-π* transitions, highlighting its utility in optoelectronics .
b) 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine
  • Structure : Pyrimidine core substituted with a benzylpiperidine group and methylamines.
  • Key Differences : The six-membered piperidine ring (vs. five-membered pyrrolidine in the target compound) alters steric and electronic profiles. LogD (pH 5.5) of 2.88 suggests moderate lipophilicity, comparable to benzylamine-containing compounds .

Analogues with Imidazole/Pyrrolo-Pyrimidine Hybrids

a) 4-Imidazo[1,2-a]pyridin-2-yl-N,N-dimethylaniline
  • Structure : Imidazo[1,2-a]pyridine fused to a dimethylaniline group.
  • Key Differences: The imidazole-pyridine hybrid lacks the pteridine bicyclic system but shares nitrogen-rich aromaticity.
b) (R)-N-methyl-N-(piperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Structure : Pyrrolo[2,3-d]pyrimidine core with a methyl-piperidinylamine substituent.
  • Key Differences : The pyrrolopyrimidine system is structurally closer to pteridine than pyrimidine. The chiral piperidine introduces stereochemical complexity, which can influence target selectivity .
  • Synthesis : Requires multi-step functionalization, including tosyl protection and reductive amination, paralleling strategies for benzylamine conjugates .

Benzylamine Derivatives with Piperazine/Piperidine Moieties

a) 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
  • Structure : Pyrimidine linked to a benzylpiperazine group.
  • Key Differences : The piperazine ring introduces two nitrogen atoms, increasing basicity and hydrogen-bonding capacity. Molecular weight (283.37 g/mol) and H-bond acceptors (5) suggest higher polarity than the target compound .
  • Pharmacokinetics : Likely undergoes hepatic metabolism via N-dealkylation, similar to other benzylamine derivatives .
b) [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine
  • Structure : Benzyl-methyl-amine attached to a piperidine-ethylamine chain.
  • Molecular formula (C15H25N3) and molar mass (247.38 g/mol) indicate lower complexity than pteridine-based analogues .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Benzyl(2-pyrrolidinylpteridin-4-yl)amine Pteridine 2-Pyrrolidine, 4-Benzylamine ~300 (estimated) Enzyme modulation, drug design
[Benzyl(2-pyridylmethylidene)amine]-Hg(II) Pyridine Hg(II) coordination 426.13 Luminescent sensors
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine Pyrimidine 4-Benzylpiperidine, N,6-methyl 283.37 Kinase inhibition
(R)-N-methyl-N-(piperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine Methyl-piperidinylamine 273.32 Anticancer agents

Research Findings and Implications

  • Metabolism : Benzyl groups in these compounds are prone to oxidative metabolism, forming benzyl alcohol derivatives (as seen in and ), which may correlate with toxicity profiles .

  • Toxicity : Benzyl alcohol derivatives (e.g., from ) exhibit respiratory and neurotoxic effects, necessitating caution in drug design .
  • Synthetic Strategies : Reductive amination () and metal-mediated coupling () are viable for benzylamine conjugation, though pteridine synthesis may require specialized heterocyclic formation steps .

Biological Activity

Benzyl(2-pyrrolidinylpteridin-4-yl)amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and cellular signaling. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its structural components:

  • Core Structure : The pteridine ring system, which is known for its role in various biological processes.
  • Substituents : The benzyl group and the pyrrolidine moiety that may influence its pharmacological properties.

The compound's molecular formula is C15H18N4C_{15}H_{18}N_4, and it is classified under several chemical databases, including PubChem, which provides insights into its physical and chemical properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pteridine core followed by the introduction of the benzyl and pyrrolidine groups. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives that incorporate similar structural elements have shown promising antiproliferative effects against various cancer cell lines. A notable study reported on 2-substituted benzyl derivatives that exhibited significant cytotoxicity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values indicating effective growth inhibition .

Table 1: Antiproliferative Activities of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 8eU-9375.0
Compound 8fSK-MEL-13.5
Benzyl derivativeVarious TumorsVaries

The mechanism by which this compound exerts its biological effects may involve:

  • Microtubule Targeting : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division . This suggests that this compound might also interfere with microtubule dynamics.
  • Receptor Tyrosine Kinase Inhibition : Some derivatives have demonstrated the ability to inhibit proangiogenic receptor tyrosine kinases (RTKs), which play a significant role in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzyl and pyrrolidine substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl moiety enhances antiproliferative activity, while bulky substituents may reduce efficacy.

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Electron-withdrawing group at para-positionIncreased potency
Bulky substituentsDecreased potency
Methylene spacerReduced flexibility

Case Studies

Several case studies illustrate the compound's potential:

  • In Vivo Studies : A study demonstrated that a related analog showed superior in vivo antitumor activity compared to standard chemotherapeutics like doxorubicin in a breast cancer model .
  • Combination Therapies : The use of this compound in combination with microtubule targeting agents has been explored, revealing enhanced efficacy through synergistic mechanisms .

Q & A

Q. What are the recommended synthetic routes for Benzyl(2-pyrrolidinylpteridin-4-yl)amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation, reductive amination, or transition-metal-catalyzed pathways. For example, iridium-catalyzed reactions (e.g., converting benzyl alcohol to benzyl amine intermediates) offer high selectivity but require precise control of ligand environments and temperature to minimize side reactions like over-reduction . Reductive conditions (e.g., NaBH₄ or LiAlH₄) are effective for amine conjugation but may produce side products such as benzyl alcohol derivatives if reducing agents are not carefully titrated . Multi-step sequences (e.g., aniline-to-benzylamine conversions) involve diazotization followed by cyanidation and reduction, with yields dependent on intermediate purification .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pteridinyl and pyrrolidinyl rings.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., NIST-standardized electron ionization) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) and monitors reaction progress .
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in studies of analogous benzylamine derivatives .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Refer to SDS guidelines for spill management and first-aid measures .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation or hydrolysis.

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound under iridium-catalyzed conditions?

  • Methodological Answer : Iridium catalysts facilitate C-N bond formation via oxidative addition and reductive elimination steps. Key intermediates include iridium-amine complexes, where ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) dictates regioselectivity. Monitoring reaction kinetics (e.g., via in-situ IR) helps identify rate-limiting steps, such as hydrogen transfer during amine formation .

Q. How can researchers address discrepancies in reported synthetic yields or byproduct formation for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or reducing agent strength. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote hydrolysis. Systematic optimization using Design of Experiments (DoE) can isolate critical variables. Byproducts like benzyl alcohol derivatives require chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization.

Q. What strategies are effective for studying the interaction of this compound with enzyme active sites?

  • Methodological Answer :
  • Site-Specific Tagging : Use reductive amination to conjugate the amine group to hydrazide-functionalized enzymes, followed by activity assays to assess inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Molecular Docking : Computational models (e.g., AutoDock) predict binding poses based on crystallographic data of related compounds .

Q. How can regioselectivity challenges be overcome during the functionalization of the pteridinyl ring?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., nitro or methoxy) to steer electrophilic substitution to desired positions .
  • Transition-Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C-C bond formation at electron-deficient sites .

Q. What precautions are necessary when handling air-sensitive intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Schlenk Techniques : Use inert gas (Ar/N₂) lines for transfers and reactions.
  • Stabilization : Add radical scavengers (e.g., BHT) to intermediates prone to oxidation.
  • Storage : Store intermediates as hydrochloride salts to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.